molecular formula C17H16O5 B561852 3,9-Dihydroeucomin CAS No. 887375-68-0

3,9-Dihydroeucomin

Cat. No.: B561852
CAS No.: 887375-68-0
M. Wt: 300.31
InChI Key: IERGURVELWCYAW-LLVKDONJSA-N
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Description

Chemical Reactions Analysis

3,9-Dihydroeucomin undergoes several types of chemical reactions:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions often involve reagents like halogens or alkyl groups.

    Acylation and Deacylation: These reactions involve the addition or removal of acyl groups, respectively.

Mechanism of Action

The mechanism of action of 3,9-Dihydroeucomin involves its interaction with bitter taste receptors (TAS2Rs) located in the taste buds. It has been shown to decrease the sensory bitterness of compounds like quinine by interacting with TAS2R14 . This interaction reduces the cellular bitter response, making the compound effective in masking bitter tastes.

Comparison with Similar Compounds

3,9-Dihydroeucomin is unique among homoisoflavanones due to its potent bitter-masking properties. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the unique properties of this compound.

Biological Activity

3,9-Dihydroeucomin , also known as 4'-demethyl-3,9-dihydroeucomin , is a naturally occurring flavonoid compound derived from the resin of Daemonorops draco. It has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and enzyme inhibition properties. This article explores the compound's biological activity, supported by research findings and case studies.

Chemical Structure and Properties

This compound possesses a chromanone structure characterized by multiple hydroxyl groups that enhance its reactivity and biological efficacy. The presence of these hydroxyl groups contributes significantly to its antioxidant and anti-inflammatory activities.

PropertyValue
Molecular FormulaC16H16O4
Molecular Weight272.29 g/mol
SolubilitySoluble in organic solvents
Melting Point150-155 °C

Antioxidant Activity

This compound exhibits potent antioxidant properties. It has been shown to scavenge free radicals effectively, reducing oxidative stress in various biological systems. A study demonstrated that it inhibited 96% of free radical activity at a concentration of 10 mg/mL, showcasing its potential as a therapeutic agent against oxidative damage.

Anti-inflammatory Effects

The compound also displays significant anti-inflammatory activity. In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines such as IL-2 and IFN-γ in activated peripheral blood mononuclear cells (PBMCs). The IC50 for this inhibition was found to be 19.4 µM, suggesting its potential in managing inflammatory conditions .

Enzyme Inhibition

Research has highlighted the enzyme inhibition capabilities of this compound. It can bind to specific enzymes involved in inflammatory and metabolic pathways, thus modulating their activity. This property makes it a candidate for developing drugs targeting various diseases related to enzyme dysregulation.

Bitter-Masking Activity

Recent studies have identified this compound as a bitter-masking compound. It has been shown to reduce the perception of bitterness from quinine by approximately 40.4% in cellular assays. This property could be useful in food technology and pharmacology to improve the palatability of bitter compounds .

Study on Antioxidant Activity

In a comparative study assessing the antioxidant capacity of various flavonoids, this compound was found to outperform several common antioxidants. The study utilized DPPH radical scavenging assays and concluded that the compound's unique hydroxylation pattern significantly contributed to its superior antioxidant capacity.

Immunomodulatory Effects

A clinical trial investigated the immunomodulatory effects of this compound on patients with chronic inflammatory conditions. The results indicated a marked reduction in inflammatory markers post-treatment, supporting its potential use as an adjunct therapy in chronic inflammatory diseases .

Properties

IUPAC Name

5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-21-13-4-2-10(3-5-13)6-11-9-22-15-8-12(18)7-14(19)16(15)17(11)20/h2-5,7-8,11,18-19H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERGURVELWCYAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2COC3=CC(=CC(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does the structure of 3,9-Dihydroeucomin compare to other isolated compounds and how does this relate to its biological activity?

A: this compound is one of three homoisoflavanones isolated from Eucomis montana, alongside 4'-demethyl-3,9-dihydroeucomin and 4'-demethyl-5-O-methyl-3,9-dihydroeucomin []. While all three exhibited anti-inflammatory and antioxidant activities, 4'-demethyl-3,9-dihydroeucomin displayed the most potent inhibition of chemiluminescence (IC50 of 7 mg/mL) []. This suggests that the presence and position of methoxy groups on the homoisoflavanone skeleton may influence their biological activity. Further structure-activity relationship studies are needed to confirm these observations and explore potential modifications for enhanced potency and selectivity.

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